molecular formula C14H14N6 B12222489 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12222489
M. Wt: 266.30 g/mol
InChI Key: AIIIKQKWBFLTOG-UHFFFAOYSA-N
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Description

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring

Preparation Methods

The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrimidine derivatives with piperazine and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Used in various synthetic applications.

    4-(3-Pyridyl)-6-(4-pyrimidin-2-yl)piperazin-1-yl]pyridazine: Studied for its potential therapeutic applications. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H14N6/c15-10-12-2-1-4-17-14(12)20-8-6-19(7-9-20)13-3-5-16-11-18-13/h1-5,11H,6-9H2

InChI Key

AIIIKQKWBFLTOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=C(C=CC=N3)C#N

Origin of Product

United States

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